molecular formula C10H18N3O14P3 B1195400 2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate

2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate

Cat. No. B1195400
M. Wt: 497.18 g/mol
InChI Key: DLHNIFPAUZVLLA-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-deoxy-5-hydroxymethyl-CTP is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate that is 2'deoxycytidine-5'-triphosphate substituted by a hydroxymethyl group at position 5. It derives from a CTP.

Scientific Research Applications

Synthesis and DNA Incorporation

Research on 2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate (2'-dHMC-TP) often focuses on its synthesis and incorporation into DNA. For example, a study developed an improved synthesis method for 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) phosphoramidite and triphosphate, crucial in 5hmdC-containing DNA synthesis for epigenetic studies (Yang et al., 2022). Another research effort focused on the preparation of 2'-dHMC-TP and its monoglucosyl derivative, which are significant in studying the biosynthesis of bacteriophage DNA (Koerner & Varadarajan, 1960).

Epigenetic Studies

2'-dHMC-TP is essential in epigenetic research, particularly in the study of DNA modifications. It is a key building block in DNA synthesis and can help understand the biological functions and mechanisms of epigenetic modifications.

Drug Development and Viral Research

In the context of drug development and viral research, derivatives of 2'-dHMC-TP have been examined. For instance, studies have explored the inhibition of viral replication enzymes by modified forms of 2'-dHMC-TP, providing insights into potential antiviral therapies (Reichard et al., 1978).

Fluorescence and DNA-Protein Interactions

Innovative applications of 2'-dHMC-TP include the development of solvatochromic fluorescence light-up DNA probes for sensing protein-DNA interactions (Güixens-Gallardo & Hocek, 2021). This is crucial for visualizing and understanding how proteins interact with DNA at a molecular level.

Mutation Studies

The compound is also used in mutation studies, helping to understand how certain DNA modifications lead to genetic mutations, which is vital for understanding diseases and genetic disorders (Fujikawa et al., 1998).

properties

Product Name

2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate

Molecular Formula

C10H18N3O14P3

Molecular Weight

497.18 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N3O14P3/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1

InChI Key

DLHNIFPAUZVLLA-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate
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2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate
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2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate
Reactant of Route 5
2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate
Reactant of Route 6
2'-Deoxy-5-hydroxymethylcytidine-5'-triphosphate

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